N-(4-(4-bromophenyl)thiazol-2-yl)nicotinamide
CAS No.:
Cat. No.: VC14531296
Molecular Formula: C15H10BrN3OS
Molecular Weight: 360.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H10BrN3OS |
|---|---|
| Molecular Weight | 360.2 g/mol |
| IUPAC Name | N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C15H10BrN3OS/c16-12-5-3-10(4-6-12)13-9-21-15(18-13)19-14(20)11-2-1-7-17-8-11/h1-9H,(H,18,19,20) |
| Standard InChI Key | NOEKOUCPUJAYLQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CN=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Introduction
Chemical Structure and Physicochemical Properties
N-(4-(4-Bromophenyl)thiazol-2-yl)nicotinamide belongs to the class of thiazole-carboxamide hybrids, featuring a central thiazole ring substituted with a 4-bromophenyl group at the 4-position and a nicotinamide moiety at the 2-position. The IUPAC name, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide, reflects its systematic substitution pattern. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₀BrN₃OS |
| Molecular Weight | 360.23 g/mol |
| SMILES | C1=CC(=CN=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
| InChI | InChI=1S/C15H10BrN3OS/c16-12-5-3-10(4-6-12)13-9-21-15(18-13)19-14(20)11-2-1-7-17-8-11/h1-9H,(H,18,19,20) |
| XLogP3 | 3.2 (estimated) |
The bromine atom at the para position of the phenyl ring contributes to the compound’s lipophilicity, enhancing membrane permeability, while the thiazole and pyridine rings enable π-π stacking interactions with biological targets .
Synthesis and Optimization
The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)nicotinamide typically involves a multi-step protocol:
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Thiazole Ring Formation: Condensation of 4-bromophenyl thiourea with α-bromoacetophenone yields 2-amino-4-(4-bromophenyl)thiazole .
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Nicotinamide Conjugation: The thiazole amine undergoes nucleophilic acyl substitution with nicotinoyl chloride in the presence of a base (e.g., triethylamine) to form the final product.
Critical reaction parameters include temperature (60–80°C), solvent (dimethylformamide or tetrahydrofuran), and reaction time (12–24 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, as confirmed by HPLC and NMR spectroscopy .
Biological Activity and Mechanisms
Antibacterial Properties
N-(4-(4-Bromophenyl)thiazol-2-yl)nicotinamide exhibits broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MICs) of 2–8 µg/mL against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Its mechanism involves:
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Enzyme Inhibition: Binding to bacterial dihydrofolate reductase (DHFR), disrupting folate synthesis .
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Cell Membrane Disruption: Hydrophobic interactions with phospholipid bilayers, causing leakage of cytoplasmic content.
Agricultural Applications
Suppression of Ralstonia solanacearum
In tomato seed treatments, N-(4-(4-bromophenyl)thiazol-2-yl)nicotinamide (0.001% concentration) increased germination rates to 92% and vigor indices to 1,613, outperforming streptomycin controls :
| Treatment | Germination (%) | Vigor Index |
|---|---|---|
| Control | 88 ± 0.56 | 1,186 ± 3.78 |
| Compound (0.001%) | 92 ± 0.51 | 1,613 ± 5.95 |
Mode of Action in Plants
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Lectin Inhibition: Disrupts carbohydrate-protein interactions critical for bacterial adhesion .
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Systemic Acquired Resistance (SAR): Activates pathogenesis-related (PR) proteins, enhancing plant immunity .
Structure-Activity Relationship (SAR)
Electron-withdrawing groups (e.g., bromine) at the phenyl ring’s para position optimize antibacterial and plant-protective effects by:
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